2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
CAS No.: 1775511-46-0
Cat. No.: VC7771036
Molecular Formula: C18H18F4N4O
Molecular Weight: 382.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775511-46-0 |
|---|---|
| Molecular Formula | C18H18F4N4O |
| Molecular Weight | 382.363 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C18H18F4N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27) |
| Standard InChI Key | GMNYLJIKRISTIU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Potential Applications
Given the structural similarities with other bioactive compounds, 2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide may have potential applications in:
-
Pharmaceutical Development: Compounds with similar structures are often explored for their therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
-
Biological Interactions: Studies involving similar compounds often focus on protein-ligand interactions, using techniques like molecular docking and surface plasmon resonance to understand their mechanisms of action.
Comparison with Similar Compounds
Research Findings and Future Directions
While specific research findings on 2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide are not available, studies on similar compounds highlight the importance of structural modifications in achieving desired biological activities. Future research should focus on synthesizing this compound and evaluating its interactions with biological targets using advanced techniques like molecular docking and biochemical assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume